Bis(3,5-dimethylphenyl)chlorophosphine
Overview
Description
Bis(3,5-dimethylphenyl)chlorophosphine: is an organophosphorus compound with the molecular formula C16H18ClP. It is a chlorophosphine derivative characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom. This compound is used as a ligand in various catalytic processes and has applications in organic synthesis.
Mechanism of Action
Target of Action
It is known to be a ligand suitable for various coupling reactions .
Mode of Action
Bis(3,5-dimethylphenyl)chlorophosphine interacts with its targets through several types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling . These reactions involve the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in . As a ligand in various coupling reactions, it facilitates the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of complex organic compounds.
Biochemical Analysis
Biochemical Properties
Bis(3,5-dimethylphenyl)chlorophosphine plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, facilitating catalytic processes. For instance, it can form complexes with transition metals, which are then used to catalyze cross-coupling reactions. These interactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of pharmaceuticals and other organic compounds .
Cellular Effects
The effects of this compound on cellular processes are not extensively documented. As a ligand, it can influence cell signaling pathways and gene expression by modulating the activity of metal-containing enzymes. These enzymes play vital roles in various cellular functions, including metabolism and signal transduction. The presence of this compound can alter the activity of these enzymes, thereby impacting cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with metal ions. It acts as a ligand, coordinating with metal centers to form stable complexes. These complexes can either activate or inhibit enzymatic activity, depending on the nature of the metal and the specific reaction. For example, in cross-coupling reactions, the ligand-metal complex facilitates the transfer of functional groups between molecules, leading to the formation of new chemical bonds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors. The compound is generally stable under recommended storage conditions, but its reactivity can change over time. Long-term studies have shown that the compound can degrade, leading to a decrease in its effectiveness as a ligand. This degradation can impact the outcomes of biochemical reactions, necessitating careful handling and storage .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. It is known that the compound’s activity can vary with different dosages. At low doses, it may act as an effective ligand, facilitating enzymatic reactions. At higher doses, it could potentially exhibit toxic effects, disrupting cellular functions and leading to adverse outcomes. These dosage-dependent effects highlight the importance of precise dosing in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that require the formation of metal-ligand complexes. These pathways often involve enzymes that catalyze the transfer of functional groups, such as phosphine groups, to various substrates. The presence of this compound can influence the flux of metabolites through these pathways, altering the levels of specific metabolites and impacting overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, determining its availability for biochemical reactions. Understanding these transport mechanisms is crucial for optimizing the use of this compound in various applications .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, the compound may be directed to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can impact gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,5-dimethylphenyl)chlorophosphine typically involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The general reaction scheme is as follows:
2C8H9MgBr+PCl3→(C8H9)2PCl+2MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Bis(3,5-dimethylphenyl)chlorophosphine can undergo substitution reactions where the chlorine atom is replaced by other nucleophiles. For example, it can react with alcohols to form phosphinite esters.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coordination Reactions: As a ligand, this compound can coordinate with transition metals to form complexes that are useful in catalytic applications.
Common Reagents and Conditions:
Substitution Reactions: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides are used as oxidizing agents. The reactions are usually performed in an organic solvent such as dichloromethane.
Major Products:
Phosphinite Esters: Formed from substitution reactions with alcohols.
Phosphine Oxides: Formed from oxidation reactions.
Scientific Research Applications
Chemistry:
Catalysis: Bis(3,5-dimethylphenyl)chlorophosphine is used as a ligand in various catalytic processes, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings.
Synthesis: It is employed in the synthesis of complex organic molecules and materials.
Biology and Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Chlorodiphenylphosphine: Similar structure but with phenyl groups instead of 3,5-dimethylphenyl groups.
Chlorodi(o-tolyl)phosphine: Contains o-tolyl groups instead of 3,5-dimethylphenyl groups.
Bis(3,5-dimethyl-4-methoxyphenyl)chlorophosphine: Similar but with an additional methoxy group on the phenyl rings.
Uniqueness: Bis(3,5-dimethylphenyl)chlorophosphine is unique due to the presence of the 3,5-dimethylphenyl groups, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the stability of the complexes it forms with transition metals, making it suitable for specific catalytic applications.
Properties
IUPAC Name |
chloro-bis(3,5-dimethylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEBDAANWYNQMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400511 | |
Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74289-57-9 | |
Record name | BIS(3,5-DIMETHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorobis(3,5-dimethylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Bis(3,5-dimethylphenyl)chlorophosphine in the synthesis of xylBINAP?
A1: this compound serves as a crucial starting material in the synthesis of xylBINAP []. The compound reacts with the bis-Grignard reagent derived from racemic 2,2′-dibromo-1,1′-binaphthalene to form racemic xylBINAPO oxide. This intermediate is then resolved and subsequently deoxygenated to yield enantiomerically pure xylBINAP.
Q2: Are there alternative synthetic routes to xylBINAP that utilize different phosphorus reagents?
A2: Yes, the research article highlights alternative synthetic strategies for xylBINAP that employ nickel-catalyzed coupling reactions []. Instead of this compound, these methods utilize either Bis(3,5-dimethylphenyl)phosphine or Bis(3,5-dimethylphenyl)bromophosphine in conjunction with enantiomerically enriched binaphthyl 2,2′-ditriflate and zinc metal.
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